2-(Tert-butyl)-4-chloro-5-nitropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Sciences
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself as a key component of the nucleobases uracil, thymine, and cytosine, which form the genetic blueprint of all living organisms. nih.govresearchgate.net This fundamental biological role has inspired chemists to explore the vast chemical space occupied by pyrimidine derivatives. mdpi.comtandfonline.com The inherent electronic properties of the pyrimidine ring, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of a molecule's steric and electronic characteristics. tandfonline.com This versatility has led to the integration of the pyrimidine scaffold into a multitude of approved drugs, showcasing its privileged status in medicinal chemistry. tandfonline.commdpi.com Pyrimidine-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. mdpi.commdpi.comrsc.org
Overview of Substituted Pyrimidines in Contemporary Synthetic Organic Chemistry Research
The development of novel and efficient methodologies for the synthesis and functionalization of substituted pyrimidines is a vibrant area of contemporary research. organic-chemistry.orggrowingscience.com Organic chemists are continually devising new strategies to introduce a diverse array of functional groups onto the pyrimidine core, thereby generating libraries of compounds for biological screening and materials science applications. organic-chemistry.org The reactivity of the pyrimidine ring is heavily influenced by the nature and position of its substituents. Electron-withdrawing groups, for instance, can activate the ring towards nucleophilic attack, while electron-donating groups can direct electrophilic substitution. growingscience.com This predictable reactivity allows for the strategic design of synthetic routes to complex molecular architectures. rsc.org The creation of densely functionalized pyrimidines is crucial for exploring structure-activity relationships and developing new therapeutic agents and functional materials. tandfonline.comorganic-chemistry.org
Rationalization for In-depth Investigation of 2-(Tert-butyl)-4-chloro-5-nitropyrimidine
The specific compound, this compound, presents a compelling case for detailed study due to its unique structural features and the synthetic possibilities they engender.
This pyrimidine derivative is characterized by a distinctive substitution pattern. The nitro group at the C5 position and the chlorine atom at the C4 position are potent electron-withdrawing groups, significantly lowering the electron density of the pyrimidine ring. This electronic feature makes the ring highly susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the functionalization of aromatic systems.
Juxtaposed with these electronic effects is the presence of a sterically demanding tert-butyl group at the C2 position. The bulkiness of the tert-butyl group can exert significant steric hindrance, influencing the regioselectivity of reactions and the conformational preferences of the molecule and its derivatives. nih.gov This interplay between powerful electronic activation and significant steric directing effects offers a unique platform for investigating the fundamental principles of chemical reactivity. nih.gov
The combination of a reactive chloro leaving group and a strongly activating nitro group makes this compound a highly attractive building block for the synthesis of more complex molecules. The chlorine atom at the C4 position is primed for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward entry into a diverse array of 4-substituted pyrimidine derivatives.
Furthermore, the nitro group at the C5 position can be readily reduced to an amino group, which can then be further functionalized through various chemical transformations such as diazotization or acylation. This dual functionality allows for a stepwise and controlled elaboration of the pyrimidine scaffold, making it a versatile intermediate for the construction of novel compounds with potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀ClN₃O₂ | americanelements.com |
| Molecular Weight | 215.64 g/mol | americanelements.com |
| IUPAC Name | 2-tert-butyl-4-chloro-5-nitropyrimidine | americanelements.com |
| CAS Number | 70227-50-8 | americanelements.com |
| Melting Point | 119-123 °C | americanelements.com |
| SMILES | CC(C)(C)C1=NC=C(C(=N1)Cl)N+[O-] | americanelements.com |
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-chloro-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-8(2,3)7-10-4-5(12(13)14)6(9)11-7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLLLIIGUUHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237991 | |
| Record name | 4-Chloro-2-(1,1-dimethylethyl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70227-50-8 | |
| Record name | 4-Chloro-2-(1,1-dimethylethyl)-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70227-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(1,1-dimethylethyl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Tert Butyl 4 Chloro 5 Nitropyrimidine
Historical and Contemporary Approaches to Pyrimidine (B1678525) Ring Synthesis Relevant to the Compound's Core Structure
The synthesis of the pyrimidine ring, a cornerstone of numerous biologically important molecules, has been a subject of chemical research for over a century. wikipedia.org Key historical methods, alongside modern innovations, provide a versatile toolkit for chemists.
Cyclocondensation reactions are a traditional and widely practiced method for assembling the pyrimidine core. wikipedia.org These reactions typically involve the condensation of a compound containing an N-C-N fragment, such as an amidine, with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgslideshare.net
A foundational method is the Pinner Synthesis , first described in 1884, which involves the acid- or base-catalyzed condensation of an amidine with a β-keto ester or a 1,3-diketone. wikipedia.orgslideshare.netslideshare.net This approach allows for the formation of a variety of substituted pyrimidines. slideshare.net For instance, the reaction of a non-N-substituted amidine with a β-keto ester in the presence of an acid catalyst proceeds through protonation, nucleophilic attack, dehydration, and deprotonation steps to yield the pyrimidine ring. slideshare.net
Another significant historical method is the synthesis of barbituric acid from urea (B33335) and malonic acid, first reported by Grimaux in 1879. wikipedia.org The parent pyrimidine compound was later synthesized in 1900 by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction. wikipedia.org
Modern variations of these classical methods continue to be developed. For example, ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org
| Cyclocondensation Reaction | Reactants | Key Features | Reference |
| Pinner Synthesis | Amidine and β-keto ester/1,3-diketone | Acid or base-catalyzed; versatile for substituted pyrimidines. | wikipedia.orgslideshare.netslideshare.net |
| Grimaux's Barbituric Acid Synthesis | Urea and malonic acid | Foundational for early pyrimidine chemistry. | wikipedia.org |
| Ultrasound-Promoted Synthesis | β-keto esters and amidines | Enhanced yields and efficiency. | organic-chemistry.org |
Multi-component reactions (MCRs) have gained prominence as an efficient and sustainable strategy for synthesizing complex molecules like pyrimidines from simple starting materials in a single step. bohrium.comnih.gov These reactions are attractive because they can generate large libraries of diverse compounds quickly. bohrium.comacs.org
The Biginelli reaction , discovered in 1891, is a classic example of an MCR used to produce dihydropyrimidinones from an aryl aldehyde, a β-keto ester (like ethyl acetoacetate), and urea. wikipedia.orgsennosbiotech.com This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is thought to involve a series of bimolecular reactions, beginning with an aldol (B89426) condensation, followed by nucleophilic addition of urea and subsequent dehydration. wikipedia.org
More contemporary MCRs have been developed that offer high regioselectivity and sustainability. For instance, a novel iridium-catalyzed multicomponent synthesis allows for the creation of highly and unsymmetrically substituted pyrimidines from amidines and up to three different alcohols. nih.govacs.org This process involves a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. bohrium.comnih.govacs.org This method is particularly noteworthy for its use of readily available alcohols derived from biomass. nih.govacs.org
| Multi-Component Reaction | Components | Catalyst/Conditions | Key Features | Reference |
| Biginelli Reaction | Aryl aldehyde, β-keto ester, urea | Acid-catalyzed | Forms dihydropyrimidinones. | wikipedia.orgsennosbiotech.com |
| Iridium-Catalyzed MCR | Amidine, up to three alcohols | PN5P–Ir–pincer complexes | High regioselectivity, sustainable. | nih.govacs.org |
Targeted Introduction and Selective Functionalization of Substituents in 2-(Tert-butyl)-4-chloro-5-nitropyrimidine
Once the pyrimidine core is formed, the introduction of the specific tert-butyl, chloro, and nitro groups requires precise and selective chemical transformations.
The introduction of a nitro group at the C5 position of the pyrimidine ring is a crucial step. Electrophilic substitution on the pyrimidine ring is generally less facile than on pyridine (B92270) due to the presence of two deactivating nitrogen atoms. wikipedia.org However, electrophilic C-substitution, including nitration, preferentially occurs at the C5 position, which is the least electron-deficient. wikipedia.org
The nitration of pyrimidine derivatives can be achieved using standard nitrating agents. For instance, the nitration of 2-substituted pyrimidine-4,6-diones in sulfuric acid has been shown to produce 5,5-gem-dinitropyrimidine-4,6-diones in high yields. nih.gov This indicates that the C5 position is highly susceptible to nitration under these conditions. A similar strategy using a mixture of concentrated sulfuric acid and fuming nitric acid is employed for the nitration of other heterocyclic systems, such as 2-amino-4-methylpyridine, to introduce a nitro group. guidechem.com
The conversion of a hydroxyl or oxo group at the C4 position to a chloro group is a common and essential transformation in pyrimidine chemistry. The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established method for this purpose. nih.gov
Traditionally, this chlorination is performed by heating the hydroxy-containing substrate in an excess of POCl₃, often in the presence of an organic base. nih.gov However, more modern, environmentally friendly, and safer protocols have been developed. A solvent-free procedure using an equimolar amount of POCl₃ and pyridine as a base, conducted in a sealed reactor at high temperatures, has proven to be efficient for the large-scale chlorination of hydroxypyrimidines and other nitrogen-containing heterocycles. nih.gov This method offers high yields and purity with a simpler work-up. nih.gov
The introduction of the bulky tert-butyl group at the C2 position can be accomplished through various synthetic strategies. A common approach is to incorporate this group from the outset of the pyrimidine ring synthesis. This can be achieved by using a tert-butyl-containing amidine in a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound. wikipedia.org
The tert-butyl group is known for its significant steric bulk, which can influence the reactivity and properties of the molecule. researchgate.netnih.gov In the context of synthesis, this steric hindrance can be exploited to direct the outcome of reactions. While the term "stereoselective" typically refers to the preferential formation of one stereoisomer over another, in the case of introducing an achiral group like tert-butyl, the focus is on regioselectivity and controlling its placement on the heterocyclic ring.
Chiral auxiliaries, such as tert-butanesulfinamide, are extensively used for the asymmetric synthesis of nitrogen-containing heterocycles. rsc.org This reagent can be condensed with aldehydes and ketones to form chiral N-tert-butanesulfinyl imines, which are versatile intermediates for various stereoselective transformations. rsc.org Although this specific application is more relevant to the synthesis of chiral molecules, it highlights the importance of tert-butyl-containing reagents in controlling stereochemical outcomes.
Advanced Synthetic Routes to this compound
The synthesis of this compound is not typically achieved in a single step but rather through a carefully orchestrated sequence of reactions starting from simpler pyrimidine precursors. This approach allows for the precise installation of the tert-butyl, chloro, and nitro functional groups onto the pyrimidine core.
Synthesis from Precursor Pyrimidine Derivatives
A plausible and common strategy for assembling the target molecule involves a three-stage process: initial synthesis of a pyrimidine ring with the required substitution pattern, followed by chlorination and subsequent nitration.
Formation of a 2-tert-butyl-4-hydroxypyrimidine Precursor: The synthesis logically begins with the construction of the pyrimidine ring bearing the C2-tert-butyl group. This is often achieved through the condensation of a β-ketoester with an amidine. Specifically, a compound like 2-tert-butyl-4-hydroxypyrimidine can be prepared, which serves as a key intermediate. General methods for preparing 4-hydroxypyrimidines from various starting materials are well-established. google.com
Chlorination of the Hydroxypyrimidine Intermediate: The hydroxyl group at the C4 position is a versatile handle, but for the target compound, it must be converted to a chlorine atom. This transformation is classically achieved by treating the 2-tert-butyl-4-hydroxypyrimidine intermediate with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose. nih.govresearchgate.net The reaction converts the C4-hydroxyl group into a chloro group, yielding 2-tert-butyl-4-chloropyrimidine. The use of POCl₃ is effective for a wide range of hydroxylated nitrogen-containing heterocycles. nih.gov
Nitration of the 2-tert-butyl-4-chloropyrimidine: The final step is the introduction of a nitro group at the C5 position of the pyrimidine ring. The electronic properties of the ring, influenced by the existing chloro and tert-butyl groups, direct the electrophilic nitration to this position. This is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov While the nitration of 4-tert-butylchlorobenzene is known to proceed effectively google.com, the nitration of the pyrimidine core requires careful control of conditions. Alternative, more advanced methods may employ palladium catalysis or specialized nitrating agents like tert-butyl nitrite (B80452) to achieve high selectivity. acs.orgrsc.org
Optimization of Reaction Conditions and Catalyst Selection
To improve yield, reduce waste, and enhance safety, significant research has focused on optimizing the reaction conditions and exploring novel catalysts for each synthetic step, particularly for chlorination and nitration.
The chlorination of hydroxypyrimidines with phosphorus oxychloride has been a key target for process optimization. Traditional methods often use a large excess of POCl₃, which acts as both the reagent and the solvent. researchgate.net This approach, while effective, is highly wasteful and creates a significant environmental burden due to the disposal of excess POCl₃.
A more advanced, solvent-free protocol has been developed that dramatically improves the efficiency of this step. nih.gov This optimized method uses an equimolar amount of POCl₃ relative to the hydroxyl group, often in the presence of a base like pyridine, and is conducted in a sealed reactor at elevated temperatures (140–160 °C). This change leads to shorter reaction times, simpler work-up procedures, and high yields, representing a significant improvement in process sustainability. nih.govresearchgate.net
Table 1: Comparison of Traditional vs. Optimized Chlorination Conditions
| Parameter | Traditional Method | Optimized Method |
| POCl₃ Stoichiometry | Large excess (used as solvent) | Equimolar |
| Solvent | None (POCl₃ is the solvent) | Solvent-free or low solvent |
| Temperature | Reflux | 140–160 °C (sealed reactor) |
| Reaction Time | Often several hours | ~2 hours |
| Work-up | Difficult, involves quenching large amounts of excess POCl₃ | Simpler, direct quenching and extraction |
| Waste | High (excess POCl₃ and byproducts) | Low (minimal reagent waste) |
For the nitration step, catalyst selection is crucial for controlling regioselectivity and improving reaction rates under milder conditions. While classical nitration uses strong acids (H₂SO₄) as catalysts, modern approaches utilize transition-metal catalysts. For instance, palladium(II) catalysts have been employed for the regioselective C-H nitration of related aromatic systems, using a removable directing group to ensure substitution at the desired position. acs.orgacs.org Other specialized nitrating agents, such as tert-butyl nitrite, can also be used, sometimes avoiding the need for highly corrosive acid mixtures. rsc.orgrsc.org The choice of catalyst and conditions depends on the specific substrate and the desired balance between reactivity, selectivity, and process safety.
Comparative Analysis of Synthetic Efficiencies and Sustainability Considerations
Atom Economy and Green Chemistry Principles in Synthesis
Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. primescholars.com An ideal reaction, such as a Diels-Alder cycloaddition, has 100% atom economy because all reactant atoms are found in the product. nih.gov However, many common reactions, particularly substitutions and eliminations, have poor atom economy.
The proposed synthesis of this compound contains steps with inherently low atom economy.
Chlorination Step: The conversion of a hydroxyl group to a chloro group using POCl₃ generates phosphoric acid and HCl as byproducts. None of the atoms from the phosphorus oxychloride, except for one chlorine atom, are incorporated into the product. This results in significant inorganic waste. The theoretical atom economy for this step is low, highlighting the inefficiency of the reagents used.
Nitration Step: Classical nitration using a mixture of nitric acid and sulfuric acid generates water as a byproduct, and the sulfuric acid catalyst must be neutralized during work-up, creating large quantities of salt waste.
Table 2: Green Chemistry Analysis of the Synthetic Route
| Green Chemistry Principle | Application/Consideration in the Synthesis |
| Waste Prevention | The optimized, solvent-free chlorination with equimolar POCl₃ significantly reduces reagent waste compared to traditional methods. nih.gov |
| Atom Economy | The atom economy is poor for both the chlorination and nitration steps due to the nature of the reagents (POCl₃, HNO₃/H₂SO₄). primescholars.comnih.gov |
| Less Hazardous Synthesis | The use of excess POCl₃, a corrosive and hazardous reagent, is a major drawback of the traditional method. The optimized route mitigates this risk. nih.govresearchgate.net |
| Catalysis | The chlorination step is stoichiometric, not catalytic. Advanced catalytic nitration methods (e.g., using palladium) could improve the sustainability of the synthesis. acs.org |
| Safer Solvents | The development of a solvent-free chlorination step is a major green advantage. nih.gov Exploring greener solvents for nitration is a potential area for improvement. |
| Energy Efficiency | Conducting reactions at lower temperatures or for shorter times, as seen in the optimized chlorination, reduces energy consumption. reachemchemicals.com |
In the context of producing pharmaceutical intermediates, there is a strong drive to develop greener processes. blazingprojects.comacs.org For the synthesis of this compound, future research could focus on developing catalytic methods for both the chlorination and nitration steps. For instance, replacing POCl₃ with a catalytic system that can generate the chloro-substituent from a simple chloride source would dramatically improve the atom economy and reduce waste. Similarly, catalytic C-H activation and nitration would be a more sustainable alternative to the classical acid-catalyzed method.
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 4 Chloro 5 Nitropyrimidine
The reactivity of 2-(tert-butyl)-4-chloro-5-nitropyrimidine is dominated by nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine (B1678525) ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C-5 position. This activation facilitates the attack of nucleophiles, a cornerstone of SNAr mechanisms. libretexts.orgwikipedia.org Such reactions typically proceed via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.orgresearchgate.netresearchgate.net The presence of the nitro group ortho and para to the potential sites of substitution is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction. libretexts.org
Reactivity with Nitrogen-based Nucleophiles (e.g., Primary and Secondary Amines, Hydrazines)
The reaction of this compound with nitrogen-based nucleophiles is a robust method for introducing nitrogen-containing functionalities. Amines and hydrazines readily displace the chloro group at the C-4 position. The general mechanism for the reaction with primary and secondary amines involves the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a tetrahedral Meisenheimer intermediate. researchgate.net Subsequent elimination of the chloride ion re-aromatizes the ring to yield the substituted product. researchgate.net
Kinetic studies on analogous compounds like 2-chloro-5-nitropyrimidine (B88076) with alicyclic amines have shown that these SNAr reactions proceed via a stepwise mechanism. researchgate.net Similarly, hydrazine (B178648) reacts with activated halopyrimidines. For instance, 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine hydrate (B1144303) at low temperatures to yield 4-hydrazino-5-nitropyrimidine, demonstrating the high reactivity of the C-4 position activated by a C-5 nitro group. rsc.org
Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles
| Nucleophile | General Product Structure | Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | 2-(tert-butyl)-5-nitro-4-(alkylamino)pyrimidine | Typically in a polar solvent (e.g., ethanol, DMF) at room or elevated temperature. |
| Secondary Amine (R₂NH) | 2-(tert-butyl)-4-(dialkylamino)-5-nitropyrimidine | Similar conditions to primary amines, often with a base to neutralize HCl byproduct. |
| Hydrazine (H₂N-NH₂) | 2-(tert-butyl)-4-hydrazino-5-nitropyrimidine | Often performed in an alcohol solvent at controlled temperatures. rsc.org |
In pyrimidine systems containing two potential leaving groups, such as 2,4-dichloropyrimidines, nucleophilic attack generally favors the C-4 position. wuxiapptec.com This selectivity is dictated by the electronic properties of the pyrimidine ring. For this compound, there is only one leaving group (chlorine at C-4). However, the principles of regioselectivity strongly support that this position is highly activated. The C-5 nitro group exerts a powerful electron-withdrawing effect through resonance, which preferentially stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C-4 position. libretexts.org This makes the C-4 carbon the undisputed site for substitution.
Reactivity with Oxygen-based Nucleophiles (e.g., Alcohols, Phenols, Alkoxides)
Oxygen-based nucleophiles, particularly stronger ones like alkoxides and phenoxides, are effective in displacing the C-4 chloro group of this compound. Reactions with neutral alcohols or phenols typically require a base to deprotonate the nucleophile, increasing its reactivity. Sodium tert-butoxide, for example, has been used in reactions with chloropyrimidines. rsc.org The reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with sodium methoxide, for instance, results in selective substitution at the C-4 position to give 2-chloro-4-methoxy-5-nitropyrimidine. This further underscores the high reactivity of the C-4 position in 5-nitropyrimidines.
Reactivity with Sulfur-based Nucleophiles (e.g., Thiols, Thiophenols)
Thiols and thiophenols are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur. chemrxiv.org They readily react with activated aryl halides. In the context of this compound, reaction with a thiol (R-SH) or thiophenol (Ar-SH), typically in the presence of a base like triethylamine (B128534) or potassium carbonate, would yield the corresponding 4-thioether derivative. These reactions are often efficient and proceed under mild conditions. chemrxiv.orgnih.gov The use of sulfur nucleophiles is a common strategy in the synthesis of bioactive molecules. chemrxiv.org
Table 2: SNAr Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile Class | Specific Nucleophile | General Product Structure |
|---|---|---|
| Oxygen-based | Alkoxide (RO⁻) | 2-(tert-butyl)-4-alkoxy-5-nitropyrimidine |
| Oxygen-based | Phenoxide (ArO⁻) | 2-(tert-butyl)-4-phenoxy-5-nitropyrimidine |
| Sulfur-based | Thiolate (RS⁻) | 2-(tert-butyl)-4-(alkylthio)-5-nitropyrimidine |
| Sulfur-based | Thiophenoxide (ArS⁻) | 2-(tert-butyl)-4-(phenylthio)-5-nitropyrimidine |
Reactivity with Carbon-based Nucleophiles (e.g., Organometallic Reagents, Enolates)
While less common than reactions with N, O, or S nucleophiles, SNAr reactions with carbon-based nucleophiles can be achieved with highly activated substrates. The strong electron-withdrawing nitro group on this compound makes it a candidate for such transformations. Stabilized carbanions, such as enolates derived from active methylene (B1212753) compounds (e.g., malonic esters), or organometallic reagents that can deliver a carbanionic species, could potentially displace the C-4 chloride. However, reactions with highly basic and reactive organometallic reagents like Grignard or organolithium compounds can be complex, with potential for competing side reactions. In some pyrimidine systems, cyanide ions have been shown to act as carbon nucleophiles to displace leaving groups. rsc.org
Mechanistic Elucidation of SNAr Pathways (e.g., Meisenheimer Complexes, Transition State Analysis)
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by its electronic structure. The pyrimidine ring is inherently electron-deficient, and this characteristic is intensified by the strong electron-withdrawing nitro group (-NO₂) at the C5 position. This activation facilitates the attack of nucleophiles at the carbon atom bearing the chloro substituent (C4). The SNAr mechanism for related compounds like 2-chloro-5-nitropyrimidine has been a subject of detailed kinetic and mechanistic studies. udd.clnih.govfrontiersin.org
The established mechanism for SNAr reactions on such activated heteroaromatic substrates typically proceeds through a stepwise addition-elimination pathway. nih.govfrontiersin.org The initial and often rate-determining step involves the nucleophilic attack on the electron-deficient C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or σ-adduct). nih.govfrontiersin.orgresearchgate.netresearchgate.net The negative charge in this complex is delocalized across the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. The bulky tert-butyl group at the C2 position can sterically influence the approach of the nucleophile and may affect the stability and conformation of the transition state and the Meisenheimer intermediate.
The general reaction mechanism for an SNAr reaction involving a primary amine nucleophile is depicted as a stepwise process. frontiersin.orgresearchgate.net First, the nucleophile attacks the C4 carbon, breaking the aromaticity of the ring to form a zwitterionic Meisenheimer complex (MC). nih.govresearchgate.net This intermediate is a key species in the reaction pathway. Following its formation, the complex can decompose through two main channels: direct expulsion of the leaving group (the chloride ion) to form the product, or a base-catalyzed deprotonation followed by the elimination of the leaving group. frontiersin.orgresearchgate.net
However, there is ongoing discussion about whether the mechanism is always a stepwise process involving a stable intermediate or if it can be a concerted (cSNAr) reaction, where bond formation and bond cleavage occur in a single transition state. nih.govresearchgate.netnih.gov Kinetic studies, particularly the analysis of Brønsted-type plots (correlating reaction rates with the pKa of the nucleophiles), have been employed to probe the transition state structure. nih.govfrontiersin.org In some cases, linear Brønsted plots have suggested a concerted mechanism, while in others, the evidence points to a stepwise pathway where the formation of the Meisenheimer complex is the rate-determining step. nih.gov The stability of the Meisenheimer complex is a critical factor; very stable complexes are more likely to be true intermediates in a stepwise mechanism. udd.clresearchgate.net
Reduction and Oxidation Reactions
The selective reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. wikipedia.org For a substrate like this compound, the primary challenge is to achieve this reduction with high chemoselectivity, leaving the chloro substituent and the pyrimidine ring intact. Various methodologies have been developed for the selective reduction of aromatic nitro groups. rsc.orgresearchgate.net
Commonly used reagents include catalytic hydrogenation with catalysts such as palladium, platinum, or nickel. However, these conditions can sometimes lead to concurrent hydrodehalogenation (reduction of the C-Cl bond). Therefore, milder or more specific reagent systems are often preferred. Chemical reducing agents like tin(II) chloride (SnCl₂), iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), or sodium dithionite (B78146) (Na₂S₂O₄) are classic methods for nitro group reduction.
More modern and often milder methods have been developed. For instance, sodium borohydride (B1222165) (NaBH₄), which is typically not reactive enough to reduce nitro groups on its own, can be activated by transition metal complexes. jsynthchem.com A system of NaBH₄ in the presence of a catalyst like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) has been shown to effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com Another approach involves the use of iron catalysts with silanes, which offers high chemoselectivity for the nitro group over other reducible functionalities like esters, nitriles, and even aryl halides. researchgate.net
The table below summarizes potential methods for the selective reduction of the nitro group.
| Reagent/Catalyst System | Solvent | Temperature | Potential Outcome on this compound |
| Fe / NH₄Cl | Ethanol/Water | Reflux | Selective reduction to 2-(tert-butyl)-4-chloro-5-aminopyrimidine |
| SnCl₂ · 2H₂O | Ethyl Acetate | Reflux | Selective reduction to the corresponding amine |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temp. | Potential for selective reduction of the nitro group to the amine jsynthchem.com |
| Fe(III) catalyst / Silane | --- | --- | High chemoselectivity for nitro reduction is expected researchgate.net |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol | Room Temp. | Risk of concurrent reductive dehalogenation of the chloro group |
The pyrimidine ring in this compound is electron-deficient due to the presence of two ring nitrogen atoms and the powerful electron-withdrawing nitro group. This makes the ring generally resistant to electrophilic attack and, consequently, to many types of oxidation. wikipedia.org However, specific oxidative transformations are possible.
The most common oxidative reaction for pyrimidines and other nitrogen-containing heterocycles is N-oxidation. wikipedia.orgrsc.org This involves the oxidation of one of the ring nitrogen atoms to form a pyrimidine N-oxide. Reagents typically used for this purpose are peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), or a mixture of hydrogen peroxide and an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA). rsc.org Given the two nitrogen atoms in the pyrimidine ring, mono-oxidation would be the expected outcome under controlled conditions. The position of N-oxidation would be influenced by the electronic and steric effects of the substituents.
Direct oxidation of the pyrimidine ring's carbon skeleton is more challenging. Strong oxidizing conditions could lead to ring-opening or degradation. One-electron oxidation processes, which can be initiated photochemically or with specific reagents, can generate radical cations. nih.gov For pyrimidines, these radical cations can undergo subsequent reactions, such as hydration across the C5-C6 double bond, which can ultimately lead to ring-cleaved products or the formation of hydroxylated species like glycols. nih.govnih.gov However, the presence of the deactivating nitro and chloro groups would likely make the initial oxidation step difficult.
Transformations of the Chloro Substituent beyond SNAr
The chloro substituent at the C4 position, while a good leaving group in SNAr reactions, can also serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. libretexts.orgyoutube.comyoutube.com These reactions significantly expand the synthetic utility of this compound.
Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. libretexts.org The Suzuki coupling of chloropyrimidines is a well-established method for synthesizing aryl- or vinyl-substituted pyrimidines. acs.orgmdpi.comnih.gov The reaction requires a palladium catalyst, often with bulky, electron-rich phosphine (B1218219) ligands, and a base to facilitate the transmetalation step. acs.orgacs.org
Sonogashira Coupling: This reaction creates a C-C bond between the chloropyrimidine and a terminal alkyne. wikipedia.orglibretexts.org The standard conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. wikipedia.orgorganic-chemistry.org This method would install an alkynyl group at the C4 position, providing a valuable building block for further transformations.
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the chloropyrimidine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction provides an alternative to the SNAr pathway for amination and often proceeds under different conditions, utilizing specific palladium-phosphine ligand systems and a strong, non-nucleophilic base. acs.orgrsc.org It is particularly useful for coupling less nucleophilic amines.
The table below outlines representative conditions for these cross-coupling reactions.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Suzuki | Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ acs.orgacs.org | KF or K₂CO₃ acs.orgmdpi.com | THF or Toluene/EtOH/H₂O nih.govacs.org | 2-(tert-butyl)-4-aryl-5-nitropyrimidine |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI libretexts.org | Triethylamine | DMF or THF | 2-(tert-butyl)-4-alkynyl-5-nitropyrimidine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP or other phosphine ligand wikipedia.org | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 2-(tert-butyl)-4-(amino)-5-nitropyrimidine |
Reductive dehalogenation is the process of replacing the chloro substituent with a hydrogen atom, yielding 2-(tert-butyl)-5-nitropyrimidine. This transformation can be accomplished using several methods. acs.org
One common approach is catalytic hydrogenation. oregonstate.edu Using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO₃), in the presence of hydrogen gas, can effectively cleave the C-Cl bond. A base, such as magnesium oxide or an amine, is often added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu However, care must be taken to avoid the simultaneous reduction of the nitro group, which can be sensitive to hydrogenation conditions.
Alternatively, hydride-based reducing agents can be used in conjunction with a palladium catalyst. A notable example is the use of polymethylhydrosiloxane (B1170920) (PMHS) with a catalytic amount of a palladium source like palladium(II) acetate. msu.edu This system, often activated by a fluoride (B91410) source like aqueous potassium fluoride (KF), is mild and can selectively reduce aryl chlorides at room temperature, showing tolerance for a variety of other functional groups. msu.edu Another method involves the use of zinc dust in an aqueous or alcoholic solvent, sometimes under alkaline conditions. oregonstate.edu
Acid-Base Properties and Their Impact on Chemical Reactivity and Stability
The acid-base characteristics of this compound are primarily dictated by the electronic properties of its constituent functional groups: the pyrimidine ring, the electron-withdrawing nitro group, and the chloro substituent. The pyrimidine ring itself is a weak base, with the two nitrogen atoms being susceptible to protonation. However, the presence of the strongly deactivating nitro group at the 5-position significantly reduces the basicity of the ring nitrogens. This electron-withdrawing effect diminishes the electron density on the nitrogen atoms, making them less available for protonation.
Under acidic conditions, protonation, if it occurs, would likely render the pyrimidine ring even more electron-deficient, potentially activating the chloro group for nucleophilic substitution. However, strong acidic conditions may also lead to decomposition of the molecule over time.
In the presence of a base, the chemical behavior of this compound is more pronounced. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. While the tert-butyl group at the 2-position offers some steric hindrance, the chloro group at the 4-position is a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions. Strong bases, such as hydroxide (B78521) ions, can lead to the hydrolysis of the chloro group to a hydroxyl group. It has been noted in related compounds like 2-chloro-5-nitropyridine (B43025) that the use of additional hydroxide base should be avoided as it can lead to ring-opening reactions. researchgate.net
The stability of this compound is therefore pH-dependent. In neutral to mildly acidic conditions, the compound is relatively stable. However, in strongly acidic or basic solutions, it is prone to degradation through hydrolysis or other reactions. The table below provides a qualitative summary of the expected stability under different pH conditions.
| pH Condition | Expected Stability | Potential Reactions |
| Strongly Acidic (pH < 2) | Low | Potential for slow hydrolysis, decomposition. |
| Mildly Acidic (pH 2-6) | Moderate | Generally stable, potential for slow acid-catalyzed hydrolysis. |
| Neutral (pH 7) | High | Relatively stable. |
| Mildly Basic (pH 8-10) | Moderate | Susceptible to nucleophilic attack and hydrolysis of the chloro group. |
| Strongly Basic (pH > 10) | Low | Prone to rapid hydrolysis and potential ring-opening reactions. researchgate.net |
Radical Reactions and Photochemical Transformations
The presence of the nitro group on the pyrimidine ring suggests that this compound can participate in radical reactions, particularly through the formation of radical anions. Electron spin resonance (ESR) studies on the related compound, 5-nitropyrimidine (B80762), have shown that it can be reduced to its anion radical. tandfonline.com Upon electrolytic reduction of 2-chloro-5-nitropyrimidine, ionization of the chloride occurs, yielding the 5-nitropyrimidine anion radical. tandfonline.com It is therefore highly probable that this compound would behave similarly, forming a radical anion under reducing conditions.
The formation of such a radical anion would involve the addition of an electron to the π-system of the molecule, with the spin density being delocalized over the pyrimidine ring and the nitro group. The ESR spectrum of the 5-nitropyrimidine anion radical has been interpreted, and similar characteristics would be expected for the radical anion of the title compound, with additional hyperfine splitting from the tert-butyl protons. tandfonline.com
Radical addition reactions to the pyrimidine ring are also a possibility. While specific studies on this compound are lacking, research on other pyrimidine derivatives has shown that radicals can add to the heterocyclic ring. rsc.orgnih.gov
The photochemical behavior of this compound is anticipated to be influenced by the nitroaromatic moiety. Nitroaromatic compounds are known to undergo a variety of photochemical transformations. One common reaction is the photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group, often in the presence of a hydrogen-donating solvent. Another potential photochemical pathway is photosubstitution, where the chloro substituent could be replaced by another nucleophile upon photoactivation.
While detailed photochemical studies on this compound have not been found in the searched literature, the general reactivity of nitroaromatic compounds suggests that it would be photochemically active. The specific products and efficiencies of such reactions would depend on the irradiation wavelength, the solvent, and the presence of other reactants. The table below summarizes the potential radical and photochemical reactions.
| Reaction Type | Potential Reactants/Conditions | Expected Outcome |
| Radical Anion Formation | Electrolytic reduction, chemical reductants | Formation of this compound radical anion. tandfonline.com |
| Radical Addition | Radical initiators (e.g., AIBN), alkyl radicals | Addition of radical species to the pyrimidine ring. rsc.orgnih.gov |
| Photoreduction | UV irradiation, hydrogen-donating solvent | Reduction of the nitro group. |
| Photosubstitution | UV irradiation, nucleophiles | Replacement of the chloro substituent. |
This table is based on the known reactivity of related nitropyrimidines and general principles of radical and photochemistry, as specific experimental data for this compound is limited.
Derivatization and Generation of Novel Pyrimidine Scaffolds
Synthesis of Diverse Libraries of Substituted Pyrimidine (B1678525) Derivatives
The chlorine atom at the C4 position of the pyrimidine ring is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the systematic construction of diverse libraries of 2,4,5-trisubstituted pyrimidines. The electron-withdrawing nature of the C5-nitro group significantly facilitates this substitution process.
Researchers can employ a range of nucleophiles to generate novel derivatives. Nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and hydrazines, react to form the corresponding 4-amino- or 4-hydrazinyl-pyrimidine compounds. Similarly, oxygen-based nucleophiles like alkoxides and phenoxides yield 4-alkoxy- or 4-aryloxy-pyrimidines, while sulfur-based nucleophiles like thiolates produce 4-thioether derivatives. This straightforward substitution chemistry is a common strategy for producing libraries of pyrimidine compounds for biological screening. nih.govnih.gov The general reaction scheme is a well-established method for modifying chloropyrimidines. nih.govrsc.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting C4-Substituent | Product Class |
| N-Nucleophile | Piperidine | Piperidin-1-yl | 4-Aminopyrimidine |
| O-Nucleophile | Sodium Methoxide | Methoxy | 4-Alkoxypyrimidine |
| S-Nucleophile | Sodium Thiophenoxide | Phenylthio | 4-Thioetherpyrimidine |
| C-Nucleophile | Phenylboronic Acid | Phenyl | 4-Arylpyrimidine |
This modular approach enables the rapid generation of analogues with varied electronic and steric properties at the 4-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Exploiting the Reactivity of 2-(Tert-butyl)-4-chloro-5-nitropyrimidine for Heterocyclic Ring Annulations and Fusions
The functional groups on this compound are ideally positioned for the construction of fused heterocyclic systems, which are common scaffolds in pharmaceuticals. The general strategy involves the reduction of the C5-nitro group to a nucleophilic amino group, which can then react with an electrophilic center, often introduced by prior substitution at the C4-chloro position.
A typical sequence for ring annulation would be:
Nucleophilic Substitution: Reaction at the C4-position with a bifunctional nucleophile containing a second reactive group (e.g., 2-aminoethanol).
Reduction: Conversion of the C5-nitro group to a C5-amino group, commonly achieved using reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation.
Intramolecular Cyclization: The newly formed C5-amine attacks the electrophilic site on the C4-substituent, leading to the formation of a new fused ring.
This methodology allows for the synthesis of important fused pyrimidine systems, such as pyrimido[4,5-b] nih.govgrowingscience.comoxazines, pyrimido[4,5-b]pyrazines, and imidazo[4,5-d]pyrimidines. The synthesis of fused pyrimidines from appropriately substituted precursors is a well-documented approach in heterocyclic chemistry. nih.govnih.gov
Table 2: Potential Heterocyclic Ring Fusion Strategies
| Step 1: C4-Substitution Reagent | Step 2: Product after Reduction | Fused Heterocyclic System |
| 2-Aminoethanol | 4-(2-Hydroxyethylamino)-5-aminopyrimidine | Pyrimido[4,5-b] nih.govgrowingscience.comoxazine |
| Ethylenediamine | 4-(2-Aminoethylamino)-5-aminopyrimidine | Pyrimido[4,5-b]pyrazine |
| Glycine ethyl ester | 4-(Ethoxycarbonylmethylamino)-5-aminopyrimidine | Pyrimido[4,5-b]pyrazin-one |
This capacity for ring fusion makes the title compound a valuable starting material for creating complex, polycyclic molecules with potential biological activity.
Design and Synthesis of Advanced Polyfunctionalized Synthetic Intermediates
This compound is itself a polyfunctionalized synthetic intermediate. americanelements.com However, it can be elaborated into more advanced intermediates bearing multiple, orthogonally reactive functional groups. This allows for complex, multi-step syntheses where different parts of the molecule can be modified selectively.
One strategy involves using modern cross-coupling reactions to replace the C4-chloro atom. For instance, a Suzuki coupling with an arylboronic acid can introduce a biaryl moiety, or a Sonogashira coupling can install an alkyne group. Following this C-C bond formation, the nitro group can be reduced to an amine. This amine can then undergo a host of transformations, such as diazotization followed by a Sandmeyer reaction to introduce a different halogen, or acylation to install an amide.
Table 3: Sequential Synthesis of an Advanced Intermediate
| Step | Reaction Type | Reagent Example | Intermediate Functional Groups |
| 1 | Suzuki Coupling | 4-Methoxyphenylboronic acid | C2: tert-Butyl, C4: 4-Methoxyphenyl, C5: Nitro |
| 2 | Nitro Reduction | SnCl₂ / HCl | C2: tert-Butyl, C4: 4-Methoxyphenyl, C5: Amino |
| 3 | Sandmeyer Reaction | NaNO₂, HBr, CuBr | C2: tert-Butyl, C4: 4-Methoxyphenyl, C5: Bromo |
The ability to systematically modify each position on the pyrimidine core underscores the utility of this compound as a foundational building block in modern organic synthesis.
Detailed Structural and Spectroscopic Data for this compound Not Found in Publicly Available Scientific Literature
Following a comprehensive search of publicly accessible scientific databases and literature, detailed experimental data concerning the advanced structural elucidation and spectroscopic analysis of the chemical compound this compound could not be located. The specific information requested, including X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy, appears to be unavailable in the reviewed resources.
The search for precise molecular geometry and conformation through X-ray crystallography, including analysis of crystal packing and intermolecular interactions, did not yield any specific studies for this compound. Similarly, a thorough review for advanced NMR spectroscopic data, which would provide a comprehensive structural assignment through techniques such as 2D NMR (COSY, HSQC, HMBC, NOESY) and dynamic NMR for conformational studies, returned no relevant results.
Furthermore, no data on high-resolution mass spectrometry for the analysis of fragmentation pathways of this compound was found. Information on vibrational spectroscopy, including Infrared (IR) and Raman data for the characterization of functional groups and bond vibrations, was also not available for this specific molecule.
While information exists for structurally related compounds, such as those containing a pyrimidine core or tert-butyl, chloro, and nitro functional groups on other aromatic systems, these data are not directly applicable to the unique structure of this compound. The stringent requirement to focus solely on the specified compound prevents the inclusion of information from these related molecules.
Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time due to the absence of the necessary primary scientific data in the public domain.
Computational and Theoretical Investigations
Electronic Structure and Quantum Chemical Analysis
Quantum chemical analysis provides fundamental insights into the electron distribution and orbital energies of a molecule, which are paramount in determining its stability, reactivity, and physical properties.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. For a compound like 2-(tert-butyl)-4-chloro-5-nitropyrimidine, DFT calculations, commonly employing functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine its most stable three-dimensional structure (geometry optimization) and its thermodynamic properties. mdpi.com
The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For the pyrimidine (B1678525) ring, the presence of substituents significantly influences its geometry. The bulky tert-butyl group at the C2 position would exert steric pressure, potentially causing minor distortions in the planarity of the pyrimidine ring. The strongly electron-withdrawing nitro group at C5 and the chloro group at C4 would alter the bond lengths within the ring due to their inductive and resonance effects.
Energetic profiles, including heats of formation and Gibbs free energies, can be calculated to assess the molecule's thermodynamic stability. These calculations are crucial for understanding reaction equilibria and potential energy surfaces.
Illustrative Data: Representative Geometric Parameters for a Substituted Pyrimidine Ring Calculated via DFT
This table presents typical bond lengths and angles for a substituted pyrimidine ring, derived from computational studies on analogous structures. Specific values for this compound would require a dedicated computational study.
| Parameter | Typical Calculated Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.34 Å |
| C2-N3 | 1.33 Å |
| N3-C4 | 1.35 Å |
| C4-C5 | 1.42 Å |
| C5-C6 | 1.40 Å |
| C6-N1 | 1.34 Å |
| C4-Cl | 1.74 Å |
| C5-N(nitro) | 1.47 Å |
| **Bond Angles (°) ** | |
| C6-N1-C2 | 118.0° |
| N1-C2-N3 | 125.0° |
| C2-N3-C4 | 117.5° |
| N3-C4-C5 | 122.0° |
| C4-C5-C6 | 117.0° |
| C5-C6-N1 | 120.5° |
Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
For this compound, the electron-withdrawing nitro and chloro groups, along with the nitrogen atoms in the pyrimidine ring, are expected to significantly lower the energy of the LUMO. Computational visualizations would likely show the LUMO predominantly localized over the pyrimidine ring, particularly on the carbon atoms bearing the chloro and nitro groups (C4 and C5), making these sites highly susceptible to nucleophilic attack. The HOMO, conversely, would have significant contributions from the pyrimidine ring and potentially the tert-butyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Nitroaromatic compounds typically possess relatively small energy gaps, contributing to their high reactivity.
Illustrative Data: Representative FMO Energies from DFT Calculations on Nitroaromatic Compounds
This table provides example energy values for frontier orbitals as would be calculated for similar compounds. The specific values are illustrative of the outputs from computational analysis.
| Parameter | Representative Calculated Value (eV) |
| HOMO Energy | -7.5 to -8.5 eV |
| LUMO Energy | -3.0 to -4.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often impossible to observe experimentally.
The 4-chloro and 5-nitro substituents make the pyrimidine ring highly electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational studies are instrumental in clarifying the precise mechanism of these reactions, which can proceed through different pathways. researchgate.net
Two primary mechanisms are often considered for SNAr reactions:
Stepwise (Addition-Elimination) Mechanism: This classic pathway involves the initial attack of a nucleophile on the electron-deficient carbon atom (C4) to form a high-energy, tetrahedral intermediate known as a Meisenheimer complex. This is followed by the departure of the leaving group (chloride).
Concerted Mechanism: In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state, without forming a stable intermediate. nih.govresearchgate.net
Computational chemists can model both potential pathways for the reaction of this compound with a given nucleophile. By calculating the potential energy surface, they can identify the structures of all transition states and intermediates and determine their relative energies. The activation energy (the energy barrier from reactants to the highest-energy transition state) for each pathway can be calculated. The pathway with the lower activation energy is predicted to be the kinetically favored reaction mechanism. researchgate.net The steric hindrance from the C2-tert-butyl group could potentially influence the stability of the Meisenheimer complex and the transition state energies, making computational analysis particularly valuable.
The reduction of the nitro group is a fundamental transformation in organic chemistry, often leading to the corresponding amine. This process is typically a multi-electron, multi-step reaction that can proceed through various intermediates, such as nitroso and hydroxylamine species. nih.govwikipedia.org
Computational modeling can be employed to investigate the mechanism of nitro group reduction under different conditions (e.g., catalytic hydrogenation or using reducing metals in acidic media). wikipedia.org Theoretical calculations can determine the thermodynamic feasibility and kinetic barriers for each step of the reduction sequence:
-NO₂ → -NO → -NHOH → -NH₂
By modeling the interaction of the nitro-pyrimidine with a catalyst surface (like Palladium or Platinum) or with reducing agents, researchers can gain insight into the electron transfer steps and protonation events. This helps in understanding the reaction's selectivity and in optimizing experimental conditions.
Prediction of Spectroscopic Properties from Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, providing a powerful means to verify experimental results and aid in structural elucidation.
After performing a geometry optimization using a method like DFT, further calculations can be performed to predict spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate the magnetic shielding tensors for each nucleus. mdpi.comresearchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). Such predictions for ¹H, ¹³C, and ¹⁵N NMR can help in assigning the signals in an experimental spectrum, especially for complex molecules. nih.govgithub.io
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies and their intensities can be compared with experimental spectra to identify characteristic vibrations of functional groups, such as the symmetric and asymmetric stretches of the nitro group, C-Cl stretching, and various pyrimidine ring vibrations.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the influence of different solvent environments on its structure.
The primary application of MD simulations for this compound would be to explore its conformational landscape. The molecule possesses several key rotatable bonds: the bond connecting the tert-butyl group to the pyrimidine ring and the bond connecting the nitro group to the ring. The rotation around these bonds can lead to different conformers with varying energies and properties.
Tert-butyl Group Conformation: The bulky tert-butyl group can significantly influence the molecule's shape and its interactions with its surroundings. Due to steric hindrance, the rotation of the tert-butyl group is likely restricted, leading to preferred orientations. In cyclic systems, large alkyl groups like tert-butyl generally have a strong preference for equatorial positions to minimize steric strain. MD simulations can quantify the energetic barriers to rotation and the populations of different rotational isomers (rotamers).
Nitro Group Orientation: The orientation of the nitro group relative to the pyrimidine ring affects the molecule's electronic properties, including its dipole moment and electrostatic potential. The planarity of the nitro group with the aromatic ring is often favored to maximize resonance stabilization, but steric clashes with adjacent substituents can lead to out-of-plane orientations. MD simulations can map the potential energy surface associated with the rotation of the C-N bond of the nitro group.
Solvation Effects: MD simulations are also invaluable for studying how solvents interact with a solute molecule. By explicitly including solvent molecules (such as water, ethanol, or dimethyl sulfoxide) in the simulation box, one can observe the formation of solvation shells around this compound. These simulations can reveal specific hydrogen bonding interactions, particularly with the nitro group and the nitrogen atoms of the pyrimidine ring, and provide insights into the molecule's solubility and partitioning behavior between different phases.
An illustrative output from an MD simulation could be a Ramachandran-like plot for the dihedral angles of the tert-butyl and nitro groups, showing the most populated conformational states.
Illustrative Data Table: Conformational Analysis from a Hypothetical MD Simulation
| Dihedral Angle | Most Populated Range (degrees) | Energy Barrier to Rotation (kcal/mol) |
| C(3)-C(2)-C(tert-butyl)-C(methyl) | 60 ± 15 | ~5-7 |
| C(4)-C(5)-N(nitro)-O | 0 ± 10 | ~2-4 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Quantitative Structure–Reactivity Relationship (QSRR) Studies
Quantitative structure-reactivity relationship (QSRR) studies are a set of methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies for this compound were found, the methodology can be described for a hypothetical series of related compounds.
A QSRR study on a series of 2-substituted-4-chloro-5-nitropyrimidines could be designed to predict a specific reactivity parameter, such as the rate constant for a nucleophilic aromatic substitution reaction at the C4 position. The study would involve the following steps:
Dataset Selection: A series of pyrimidine derivatives with varying substituents at the 2-position would be synthesized or computationally designed.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment). mdpi.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), would be used to build a mathematical model that correlates the calculated descriptors with the experimentally measured reactivity. nih.gov
Model Validation: The predictive power of the QSRR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For nitroaromatic compounds, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are often crucial, as they relate to the ease of accepting an electron, a key step in many reactions of these compounds. mdpi.com
Illustrative Data Table: Hypothetical QSRR Model for Reactivity
| Compound (Substituent at C2) | Experimental Reactivity (log k) | Calculated Descriptor 1 (ELUMO) | Calculated Descriptor 2 (Molecular Volume) | Predicted Reactivity (log k) |
| H | -2.5 | -1.8 eV | 120 ų | -2.4 |
| Methyl | -2.8 | -1.7 eV | 135 ų | -2.7 |
| Ethyl | -3.0 | -1.6 eV | 150 ų | -2.9 |
| Isopropyl | -3.3 | -1.5 eV | 165 ų | -3.4 |
| Tert-butyl | -3.8 | -1.4 eV | 180 ų | -3.7 |
This table is for illustrative purposes only and does not represent experimentally verified data.
The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of molecules with desired properties.
Applications As a Synthetic Building Block and Precursor in Organic Synthesis
Utility in the Total Synthesis of Complex Natural Products and Bioactive Molecules (as an Intermediate)
While direct examples of the use of 2-(tert-butyl)-4-chloro-5-nitropyrimidine in the total synthesis of complex natural products are not extensively documented in publicly available literature, the synthetic utility of the closely related 4-chloro-5-nitropyrimidine (B138667) scaffold suggests its potential as a key intermediate. The functional handles on the pyrimidine (B1678525) ring allow for its incorporation into larger, more complex molecular architectures.
For instance, the synthesis of various bioactive natural products often involves the construction of heterocyclic cores. nih.govbohrium.com The 4-chloro-5-nitropyrimidine unit can serve as a linchpin, enabling the connection of different molecular fragments through sequential reactions. A hypothetical synthetic route could involve the initial displacement of the chloride with a suitable nucleophile, followed by the reduction of the nitro group to an amine. This newly formed amino group can then be used to form an amide bond or participate in a cyclization reaction to build the desired molecular framework. The tert-butyl group would play a crucial role in modulating the solubility and conformational properties of the intermediate and final products.
Precursor for Advanced Pharmaceutical Intermediates (emphasis on synthetic utility, not final drug properties)
The pyrimidine core is a common feature in many pharmaceutically active compounds, particularly in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.
The compound this compound serves as a valuable precursor for the synthesis of substituted pyrimidine derivatives that can act as scaffolds for kinase inhibitors. The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations to introduce the necessary pharmacophores for kinase binding.
A common synthetic strategy involves the nucleophilic aromatic substitution of the 4-chloro group with various amines or other nucleophiles. This reaction is often the first step in a multi-step synthesis to build up the complexity of the molecule. Following the substitution reaction, the 5-nitro group can be readily reduced to an amino group, which can then be further functionalized. For example, the resulting amine can be acylated, alkylated, or used in coupling reactions to introduce additional diversity into the molecule.
The steric bulk of the tert-butyl group can also be exploited to direct the regioselectivity of certain reactions and to influence the binding of the final molecule to the target kinase. The development of selective kinase inhibitors often relies on the precise positioning of substituents on the heterocyclic core, and the use of building blocks like this compound provides a means to achieve this.
Building Block in Agrochemistry Research (emphasis on synthetic utility)
Similar to its role in pharmaceutical synthesis, this compound has potential applications as a building block in agrochemistry research. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The synthesis of novel agrochemicals often involves the exploration of new chemical space, and the use of versatile building blocks is essential for this process.
The reactivity of the 4-chloro and 5-nitro groups allows for the introduction of a variety of functional groups that can modulate the biological activity of the resulting compounds. For example, the displacement of the chloride with different nucleophiles can lead to the generation of a library of compounds that can be screened for their agrochemical properties. The subsequent reduction of the nitro group and further functionalization can provide additional opportunities for structural diversification. While specific examples of the use of this compound in agrochemical synthesis are not widely reported, the general utility of the chloronitropyrimidine scaffold in this field is well-established. nbinno.com
Contribution to Novel Synthetic Methodologies and Reagent Development
The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel synthetic methodologies. The interplay between the electron-withdrawing nitro group and the displaceable chloro group can lead to unusual reactivity patterns.
Research in this area could focus on exploring the limits of the nucleophilic aromatic substitution reaction, investigating the use of novel catalysts or reaction conditions to achieve challenging transformations. The reduction of the nitro group in the presence of other sensitive functional groups is another area where new methodologies could be developed. Furthermore, the compound could serve as a starting material for the synthesis of novel reagents with unique reactivity profiles. For instance, conversion of the chloro group to other functionalities could yield a new class of pyrimidine-based reagents for organic synthesis.
Role in the Synthesis of Advanced Materials and Functional Molecules (as an intermediate)
The application of pyrimidine derivatives extends beyond the life sciences into the realm of materials science. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the nitro group, makes it a potential building block for the synthesis of advanced materials with interesting electronic and optical properties.
For example, the incorporation of the this compound core into larger conjugated systems could lead to the development of new organic dyes, sensors, or electronic materials. nih.gov The synthetic versatility of the compound allows for its integration into polymers or other macromolecular structures. The tert-butyl group can enhance the solubility and processability of these materials, which is a critical factor for their practical application. While still a nascent area of research, the potential for this compound to contribute to the development of new functional molecules and advanced materials is significant. mjbas.com
Future Research Directions and Emerging Trends
Exploration of Unconventional Reactivity Pathways and Functionalizations
The reactivity of 2-(tert-butyl)-4-chloro-5-nitropyrimidine is largely dictated by its substituents: the electron-withdrawing nitro and chloro groups, and the sterically bulky tert-butyl group. While classical nucleophilic aromatic substitution (SNAr) at the C4-position is a known pathway, future research is poised to explore more unconventional transformations.
C-H Functionalization: The pyrimidine (B1678525) ring possesses a hydrogen atom at the C6-position, which is activated by the adjacent nitrogen atoms and the C5-nitro group. This site presents an opportunity for direct C-H functionalization, a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds without pre-functionalized starting materials. Future studies could investigate transition-metal-catalyzed C-H arylation, alkylation, or amination at this position, providing a direct route to novel derivatives that are otherwise difficult to access. Recent advances in C–H activation have enabled the direct functionalization of pyrimidine cores, which could streamline synthesis and expand structural diversity. researchgate.net
Nitro Group Transformations: The versatile reactivity of the nitro group extends far beyond its simple reduction to an amine. nih.gov The strong electron-withdrawing nature of the nitro group activates the pyrimidine ring for nucleophilic attack. nih.govnumberanalytics.com It can also serve as a leaving group in certain transition-metal-catalyzed cross-coupling reactions, a pathway known as denitrative coupling. nih.gov Exploring these reactions for this compound could unlock novel synthetic routes. For instance, replacing the nitro group with various nucleophiles could yield 5-substituted pyrimidine derivatives, complementing the substitutions possible at the C4-position. nih.gov
Ring Transformation Reactions: Highly activated nitro-heterocycles can sometimes undergo ring-opening and ring-closing cascades in the presence of specific nucleophiles, leading to entirely different heterocyclic systems. youtube.com Investigating the behavior of this compound under such conditions could lead to the discovery of novel ring transformation reactions and provide access to unique chemical scaffolds. youtube.com
Development of Sustainable and Catalytic Approaches for Pyrimidine Derivatives
Modern organic synthesis increasingly prioritizes green and sustainable methods, moving away from stoichiometric reagents and harsh conditions. researchgate.netnjtech.edu.cnresearchgate.net The synthesis and derivatization of this compound are ripe for innovation in this area.
Catalytic Cross-Coupling: The C4-chloro substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions. While such reactions are established for chloropyrimidines, future work could focus on applying state-of-the-art catalytic systems to this specific substrate. researchgate.netnih.gov Palladium-catalyzed Suzuki, Stille, and Kumada couplings could be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups at the C4-position. researchgate.netnih.gov Research into using more sustainable and earth-abundant metal catalysts, such as iron or nickel, for these transformations is a significant emerging trend. nih.gov The regioselectivity of such couplings is a key aspect, as studies on dichloropyrimidines show that the C4 position is often more reactive than the C2 position. researchgate.netmdpi.com
Multicomponent Reactions (MCRs): The synthesis of the pyrimidine core itself could be reimagined using MCRs. These reactions assemble complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. researchgate.net Developing a multicomponent strategy for pyrimidines bearing a C5-nitro group and a C2-tert-butyl group would represent a significant advance over traditional multi-step linear syntheses. Novel iridium-catalyzed multicomponent syntheses have been reported to produce highly substituted pyrimidines from simple alcohols and amidines, showcasing a sustainable route that liberates only hydrogen and water as byproducts. nih.govnih.gov
The table below contrasts a hypothetical traditional synthetic approach with potential sustainable alternatives for derivatizing the target compound.
| Feature | Traditional Approach | Sustainable/Catalytic Approach |
| C4-Position Derivatization | Nucleophilic aromatic substitution with strong nucleophiles, often requiring high temperatures. | Palladium- or Nickel-catalyzed Suzuki or Buchwald-Hartwig cross-coupling with boronic acids or amines under milder conditions. nih.govnih.gov |
| Synthesis of Core | Stepwise condensation and cyclization, potentially using hazardous reagents like POCl₃. bhu.ac.in | One-pot multicomponent reaction (e.g., from an amidine, a ketone, and a nitro-containing building block) catalyzed by a transition metal. researchgate.netnih.gov |
| Solvent/Energy Use | Often relies on high-boiling, non-recyclable solvents and significant energy input. researchgate.net | Use of greener solvents, solvent-free conditions, or energy-efficient methods like microwave or ultrasonic irradiation. researchgate.netresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers enhanced safety, reproducibility, and scalability. rsc.orgdurham.ac.uk This technology is particularly advantageous for handling potentially hazardous reagents or intermediates, such as nitrated compounds. researchgate.netnjtech.edu.cn
Safer Nitration and Derivatization: The synthesis of this compound likely involves a nitration step, which can be highly exothermic and produce unstable intermediates. Performing this nitration in a flow reactor minimizes the reaction volume at any given time, drastically improving safety and allowing for better temperature control. researchgate.netdurham.ac.uk Subsequent reactions, such as nucleophilic substitutions on the C4-chloro position, can also be translated to flow, enabling rapid optimization and production. nih.gov
Automated Library Synthesis: Integrating flow reactors with automated robotic systems allows for the high-throughput synthesis of compound libraries. researchgate.netcmu.edu An automated platform could use this compound as a starting scaffold, systematically reacting it with a diverse set of building blocks (e.g., boronic acids, amines, thiols) via catalytic cross-coupling or SNAr reactions. nih.govnih.gov This approach would rapidly generate a library of novel derivatives for screening purposes. Such systems can telescope multiple synthetic steps, avoiding the isolation and purification of intermediates, which accelerates the discovery process significantly. durham.ac.uknih.gov
Advanced In-Silico Design and Machine Learning for Pyrimidine Synthesis and Reactivity Prediction
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. researchgate.netnih.gov
Reactivity Prediction: The this compound molecule has multiple potential reaction sites. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure and predict its reactivity. researchgate.net For example, DFT calculations can determine the relative electrophilicity of the C4 and C6 positions, predict the most likely site for nucleophilic attack, and calculate the activation energies for various reaction pathways. This predictive power can guide experimental design and avoid unnecessary trial-and-error. youtube.com
Machine Learning for Reaction Optimization: As data from high-throughput experiments become more common, machine learning (ML) algorithms can be trained to predict reaction outcomes, such as yield or selectivity. cmu.edunih.gov For the derivatization of this compound, an ML model could be trained on a dataset of Suzuki coupling reactions involving various pyrimidines. youtube.com The model could then predict the optimal catalyst, ligand, base, and solvent for coupling a new boronic acid to the target molecule, accelerating reaction development. nih.govscinapse.io
Virtual Screening and Drug Design: If this pyrimidine scaffold is identified as a potential pharmacophore, computational tools can be used to design and evaluate new derivatives in silico. youtube.com By docking a virtual library of derivatives based on the this compound core into the active site of a biological target, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.gov
The table below outlines key parameters that can be computationally modeled for the target compound.
| Parameter | Computational Method | Application/Insight |
| Atomic Charges | DFT, Mulliken/NBO analysis | Predicts sites susceptible to nucleophilic (more positive charge) or electrophilic (more negative charge) attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | The LUMO (Lowest Unoccupied Molecular Orbital) energy and distribution indicate the most likely site for nucleophilic attack. |
| Reaction Energy Profile | DFT (Transition State Searching) | Calculates activation barriers and reaction energies to determine kinetic and thermodynamic feasibility of a proposed reaction pathway. youtube.com |
| Reaction Yield Prediction | Machine Learning (e.g., Random Forest, Neural Networks) | Predicts the yield of a reaction based on features of the reactants, reagents, and conditions. cmu.eduscinapse.io |
By embracing these future research directions, the scientific community can fully unlock the synthetic potential of this compound, transforming it from a simple chemical entity into a versatile platform for creating novel and complex molecules.
Q & A
Q. What methodologies validate the purity of this compound when HPLC and NMR data conflict?
- Methodological Answer : Combine orthogonal techniques:
- HPLC-DAD/MS : Detect UV-active impurities (e.g., nitroso byproducts).
- ¹⁹F NMR : If fluorinated analogs are present, confirm absence of fluorinated contaminants.
- Elemental analysis : Validate C/H/N ratios (±0.3% tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
